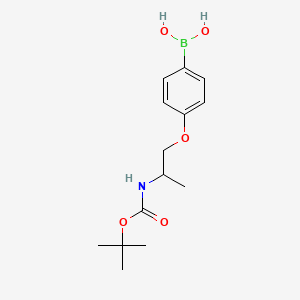
(4-(2-((tert-Butoxycarbonyl)amino)propoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-((tert-Butoxycarbonyl)amino)propoxy)phenyl)boronic acid is a boronic acid derivative with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a propoxy group with a tert-butyl carbamate moiety. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((tert-Butoxycarbonyl)amino)propoxy)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-bromo-2-(2-methylpropan-2-yloxycarbonylamino)propoxybenzene. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-((tert-Butoxycarbonyl)amino)propoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reactions often require bases such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Formation of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propoxy]phenol.
Reduction: Formation of the corresponding boronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(2-((tert-Butoxycarbonyl)amino)propoxy)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used to develop inhibitors for specific enzymes .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. Boronic acid-containing compounds have shown promise in the treatment of diseases such as cancer and diabetes .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mécanisme D'action
The mechanism of action of (4-(2-((tert-Butoxycarbonyl)amino)propoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can modulate the activity of these enzymes and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the additional functional groups.
4-Bromophenylboronic acid: Similar structure but with a bromine atom instead of the propoxy group.
4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of the propoxy group.
Uniqueness
The uniqueness of (4-(2-((tert-Butoxycarbonyl)amino)propoxy)phenyl)boronic acid lies in its combination of functional groups, which provide enhanced reactivity and specificity in various chemical and biological applications. The presence of the tert-butyl carbamate moiety also adds stability and solubility, making it a versatile compound for research and industrial use .
Propriétés
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO5/c1-10(16-13(17)21-14(2,3)4)9-20-12-7-5-11(6-8-12)15(18)19/h5-8,10,18-19H,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMCKCDAVCUVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
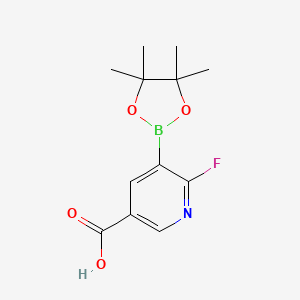
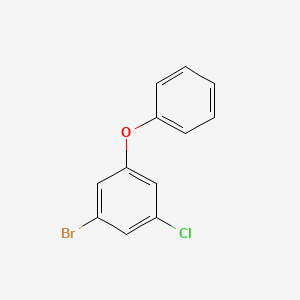
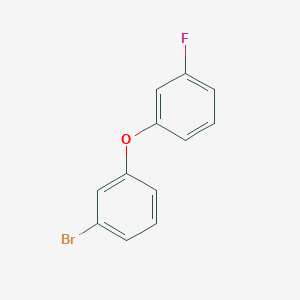

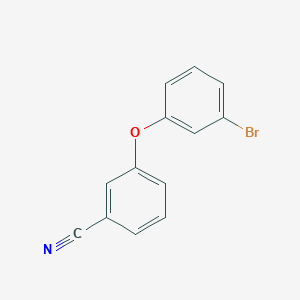
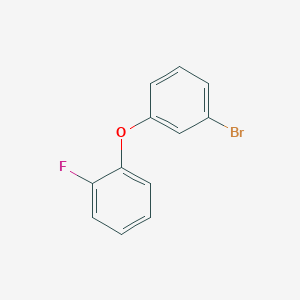
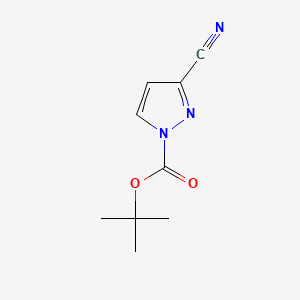

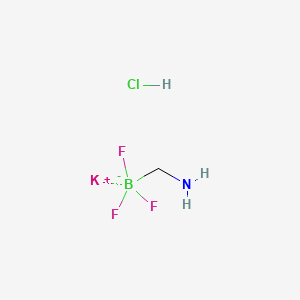
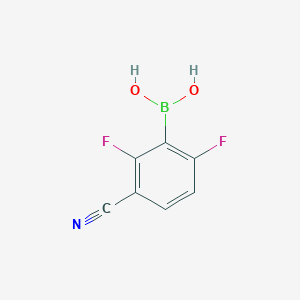
![Pyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8207672.png)
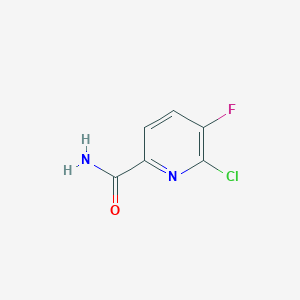
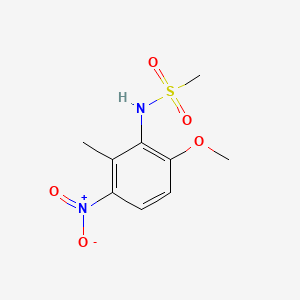
![5-benzyloxy-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8207714.png)
